molecular formula C8H14ClN3 B13473128 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride

Cat. No.: B13473128
M. Wt: 187.67 g/mol
InChI Key: ANIZAVHBEAWLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a cyclopropyl group and two methyl groups attached to the imidazole ring, along with an amine group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride can be achieved through several synthetic routes. Common methods for synthesizing imidazole derivatives include:

    Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring.

    Wallach Synthesis: This involves the cyclization of α-haloketones with ammonia or primary amines.

    Dehydrogenation of Imidazolines: Imidazolines can be dehydrogenated to form imidazoles.

    From α-Haloketones: The reaction of α-haloketones with ammonia or amines can yield imidazoles.

    Marckwald Synthesis: This method involves the reaction of α-haloketones with formamide.

    Amino Nitrile Method: This involves the cyclization of amino nitriles under acidic or basic conditions

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

1-Cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present on the imidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

    Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.

    Alkylation: Alkylation reactions can introduce alkyl groups at the nitrogen atoms of the imidazole ring

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the imidazole ring.

Scientific Research Applications

1-Cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride can be compared with other imidazole derivatives, such as:

    Metronidazole: An antimicrobial agent used to treat bacterial and protozoal infections.

    Ketoconazole: An antifungal agent used to treat fungal infections.

    Omeprazole: A proton pump inhibitor used to treat acid-related disorders.

    Clotrimazole: An antifungal agent used to treat skin infections

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it suitable for specific applications that other imidazole derivatives may not be able to achieve.

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

3-cyclopropyl-2,5-dimethylimidazol-4-amine;hydrochloride

InChI

InChI=1S/C8H13N3.ClH/c1-5-8(9)11(6(2)10-5)7-3-4-7;/h7H,3-4,9H2,1-2H3;1H

InChI Key

ANIZAVHBEAWLJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C)C2CC2)N.Cl

Origin of Product

United States

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